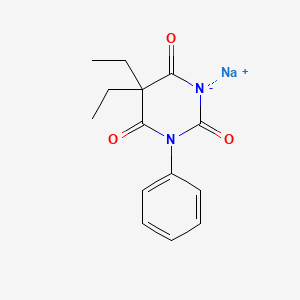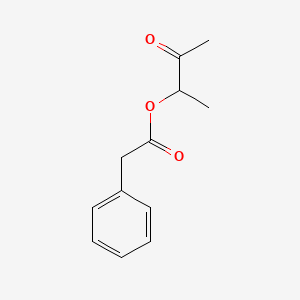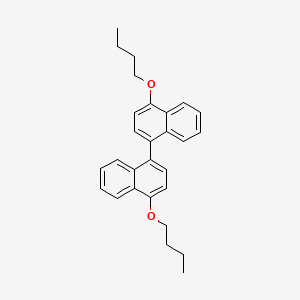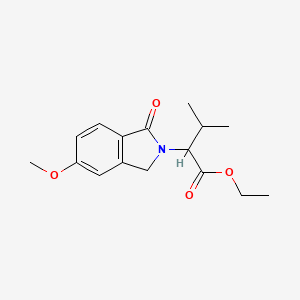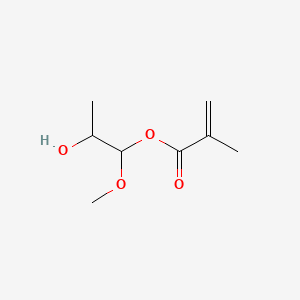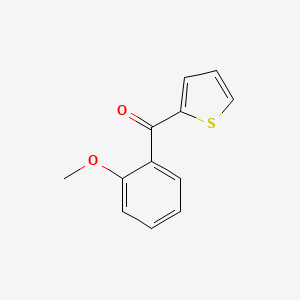
N,N,2,2,4-Pentamethylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,2,4-Pentamethylvaleramide is an organic compound with the molecular formula C10H21NO. It is a derivative of valeramide, characterized by the presence of multiple methyl groups attached to its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,2,2,4-Pentamethylvaleramide can be synthesized through several synthetic routes. One common method involves the reaction of valeric acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N,2,2,4-Pentamethylvaleramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N,2,2,4-Pentamethylvaleramide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N,N,2,2,4-Pentamethylvaleramide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylvaleramide: Similar in structure but lacks the additional methyl groups.
N,N-Diethylvaleramide: Contains ethyl groups instead of methyl groups.
N,N,2,2,4-Trimethylvaleramide: Similar but with fewer methyl groups.
Uniqueness
N,N,2,2,4-Pentamethylvaleramide is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
93762-17-5 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N,2,2,4-pentamethylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-10(3,4)9(12)11(5)6/h8H,7H2,1-6H3 |
InChI Key |
DDOZFENEPXDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


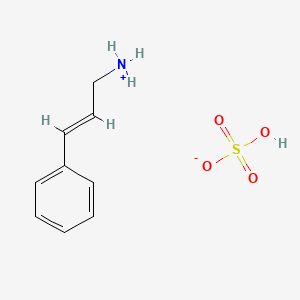
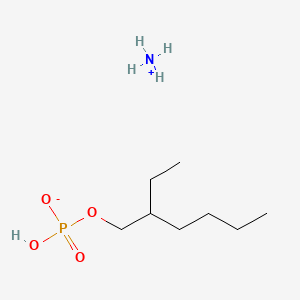
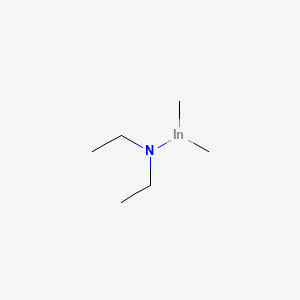
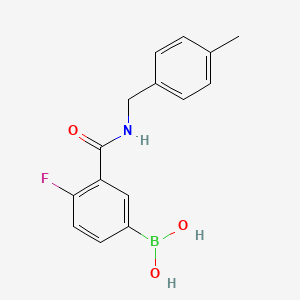

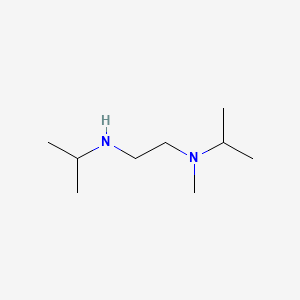
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)
